2-Chloro-5-methylpyridine-3-boronic acid
Overview
Description
“2-Chloro-5-methylpyridine-3-boronic acid” is a laboratory chemical with the CAS number 913835-86-6 . It has a molecular formula of C₆H₇BClNO₂ and a molecular weight of 171.39 g/mol . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methylpyridine-3-boronic acid” consists of a pyridine ring with a chlorine atom and a methyl group attached to it. The boronic acid group is attached to the pyridine ring .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-5-methylpyridine-3-boronic acid” are not available, boronic acids in general are known to participate in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction .
Physical And Chemical Properties Analysis
“2-Chloro-5-methylpyridine-3-boronic acid” has a molecular weight of 171.39 g/mol . It has a melting point of 180-183 °C . It is slightly soluble in water .
Scientific Research Applications
Synthesis of Complex Molecules
The compound serves as a key intermediate in the synthesis of complex molecules, including medicinal compounds and pesticides. Techniques such as extraction, distillation, and chromatography are employed to achieve high purity levels of photochlorinated products derived from 3-methylpyridine, underscoring its importance in the preparation of various chemical entities (Su Li, 2005).
Electroorganic Synthesis and Wastewater Treatment
Electrochemical oxidation studies of related pyridine compounds at boron-doped diamond electrodes illustrate the potential for electroorganic synthesis and environmental applications. Such research highlights the utility of boronic acids in facilitating electrochemical reactions that could be applied to wastewater treatment and organic synthesis, showcasing the environmental and synthetic utility of compounds like 2-chloro-5-methylpyridine-3-boronic acid (J. Iniesta et al., 2001).
Catalysis
Boronic acids, including derivatives of 2-chloro-5-methylpyridine-3-boronic acid, are highlighted for their catalytic properties, especially in enantioselective reactions. These compounds facilitate aza-Michael additions and other transformations, underscoring their significance in the development of new catalytic methodologies that enhance the efficiency and selectivity of chemical reactions (T. Hashimoto et al., 2015).
Imaging Agents and Radioligands
Research into the synthesis of novel PET radioligands for imaging orexin-2 receptors demonstrates the application of 2-chloro-5-methylpyridine-3-boronic acid in the development of diagnostic tools. The synthesis of complex molecules for imaging applications illustrates the compound's utility in advancing biomedical research and diagnostic imaging (Mingzhang Gao et al., 2016).
Safety And Hazards
“2-Chloro-5-methylpyridine-3-boronic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWEBDZKPQNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376751 | |
Record name | 2-CHLORO-5-METHYLPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridine-3-boronic acid | |
CAS RN |
913835-86-6 | |
Record name | B-(2-Chloro-5-methyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-CHLORO-5-METHYLPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methylpyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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